

D(-)-Octopamine Camphorsulfonate: Technical Profile & Biological Activity

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Compound of Interest

Compound Name: *D(-)-Octopamine CSA salt*

CAS No.: 1693-64-7

Cat. No.: B607179

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Executive Summary

D(-)-Octopamine camphorsulfonate is the camphorsulfonic acid salt of D(-)-octopamine (also known as (R)-octopamine). While octopamine serves as a pivotal neurotransmitter in invertebrates—analogueous to norepinephrine in vertebrates—its role in mammalian physiology is defined as a "trace amine" with specific sympathomimetic and metabolic effects.

The selection of the camphorsulfonate (camsylate) salt form is not arbitrary; it is frequently utilized in the chiral resolution of racemic octopamine to isolate the biologically active D(-) enantiomer, or to enhance the physicochemical stability and solubility of the compound for pharmaceutical applications. This guide dissects the biological activity of the active moiety, D(-)-octopamine, while contextualizing the functional role of the camphorsulfonate counter-ion.

Chemical & Physicochemical Profile

Stereochemistry and Potency

The biological activity of octopamine is highly stereospecific. The D(-)-isomer (R-configuration) is the naturally occurring form and exhibits significantly higher potency at adrenergic and

octopaminergic receptors compared to the L(+) isomer.

- Active Moiety: D(-)-Octopamine ([[(R)-4-(2-amino-1-hydroxyethyl)phenol]])
- Counter-Ion: Camphorsulfonate (derived from Camphorsulfonic acid, typically (1R)-(-)-10-Camphorsulfonic acid for resolution).
- Role of Salt:
 - Chiral Resolution: Camphorsulfonic acid is a classic resolving agent. It forms diastereomeric salts with racemic octopamine, allowing the crystallization and isolation of the desired D(-) enantiomer.
 - Solubility: The sulfonate group enhances aqueous solubility compared to the free base.[1]

Structural Logic

The camphorsulfonate anion is large and lipophilic, potentially altering the dissolution rate and absorption profile (pharmacokinetics) without changing the pharmacodynamics of the octopamine ligand itself.

Pharmacology & Mechanism of Action[1][2]

Receptor Interactions

D(-)-Octopamine acts as a non-selective sympathomimetic agent in mammals but has high specificity for octopamine receptors in invertebrates.

In Vertebrates (Mammals)

- Adrenergic Receptors (AR): Octopamine is a partial agonist.
 - -ARs: Weak agonist. It can displace norepinephrine from storage granules, acting as a "false neurotransmitter." This displacement can paradoxically lead to hypotension if octopamine (a weak vasoconstrictor) replaces the potent norepinephrine.[2]
 - -ARs: Moderate agonist. It stimulates lipolysis in adipocytes, making it a target of interest for metabolic research.

- Trace Amine-Associated Receptors (TAARs): Octopamine binds to TAAR1, modulating dopaminergic and adrenergic transmission.

In Invertebrates (Arthropods/Mollusks)

- Octopamine Receptors (OctR): It acts as the primary "fight-or-flight" neurohormone.

- o Oct

R: Structurally similar to mammalian

-ARs; increases intracellular

.

- o Oct

R: Structurally similar to mammalian

-ARs; stimulates Adenylyl Cyclase (AC)

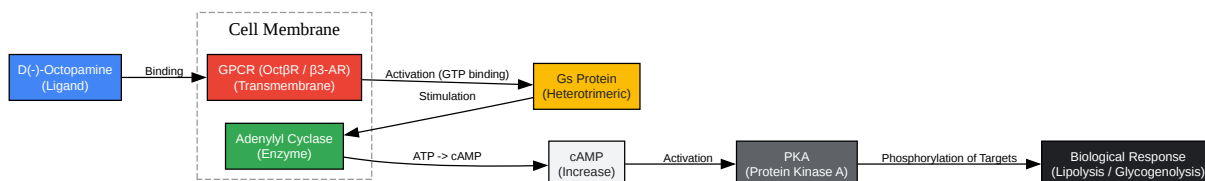
cAMP.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled receptor (GPCR) signaling pathway activated by D(-)-Octopamine, specifically the Oct

R /

-Adrenergic pathway leading to lipolysis or glycogenolysis.



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Caption: Signal transduction pathway of D(-)-Octopamine via Gs-coupled receptors leading to metabolic activation.

Biological Activity & Therapeutic Potential[1][2][4] Hemodynamic Effects (Hypotension)

Historically, octopamine has been investigated for the treatment of orthostatic hypotension.[2]

- Mechanism: Direct stimulation of
 - adrenergic receptors (vasoconstriction) and
 - adrenergic receptors (positive inotropy).
- Potency: Significantly less potent (approx. 1/100th) than norepinephrine.
- Clinical Nuance: The camphorsulfonate salt is often preferred in these formulations (e.g., in specific European pharmacopoeias) due to the mild respiratory stimulant properties of the camphorsulfonate ion itself, potentially offering a synergistic benefit in hypotensive states.

Metabolic Modulation (Lipolysis)

D(-)-Octopamine promotes the breakdown of white adipose tissue.

- Pathway: Activation of
 - adrenergic receptors on adipocytes.
- Outcome: Release of free fatty acids (FFAs) and glycerol. This activity is the basis for its inclusion in "fat burner" supplements, though clinical efficacy in humans is debated due to rapid metabolism by MAO.

Invertebrate Model Utility

In drug discovery, D(-)-octopamine camphorsulfonate is used as a reference agonist for screening novel insecticides or parasiticides targeting octopamine receptors (which are absent in mammals, offering a high safety margin).

Experimental Protocols

Protocol: Chiral Resolution of Octopamine

Rationale: To isolate the biologically active D(-) isomer from racemic octopamine using camphorsulfonic acid.

Materials:

- Racemic Octopamine free base.
- (1R)-(-)-10-Camphorsulfonic acid (CSA).
- Solvent: Ethanol/Water mixture.

Workflow:

- Dissolution: Dissolve racemic octopamine in hot ethanol.
- Addition: Add equimolar (1R)-(-)-CSA.
- Crystallization: Allow the solution to cool slowly. The D(-)-Octopamine-(1R)-CSA salt is typically less soluble and will crystallize first (diastereomeric salt formation).
- Filtration: Isolate crystals.
- Recrystallization: Repeat to achieve >99% enantiomeric excess (ee).
- Basification (Optional): Treat with NaOH to release D(-)-Octopamine base, or keep as salt for stability.

Protocol: Lipolysis Assay (In Vitro)

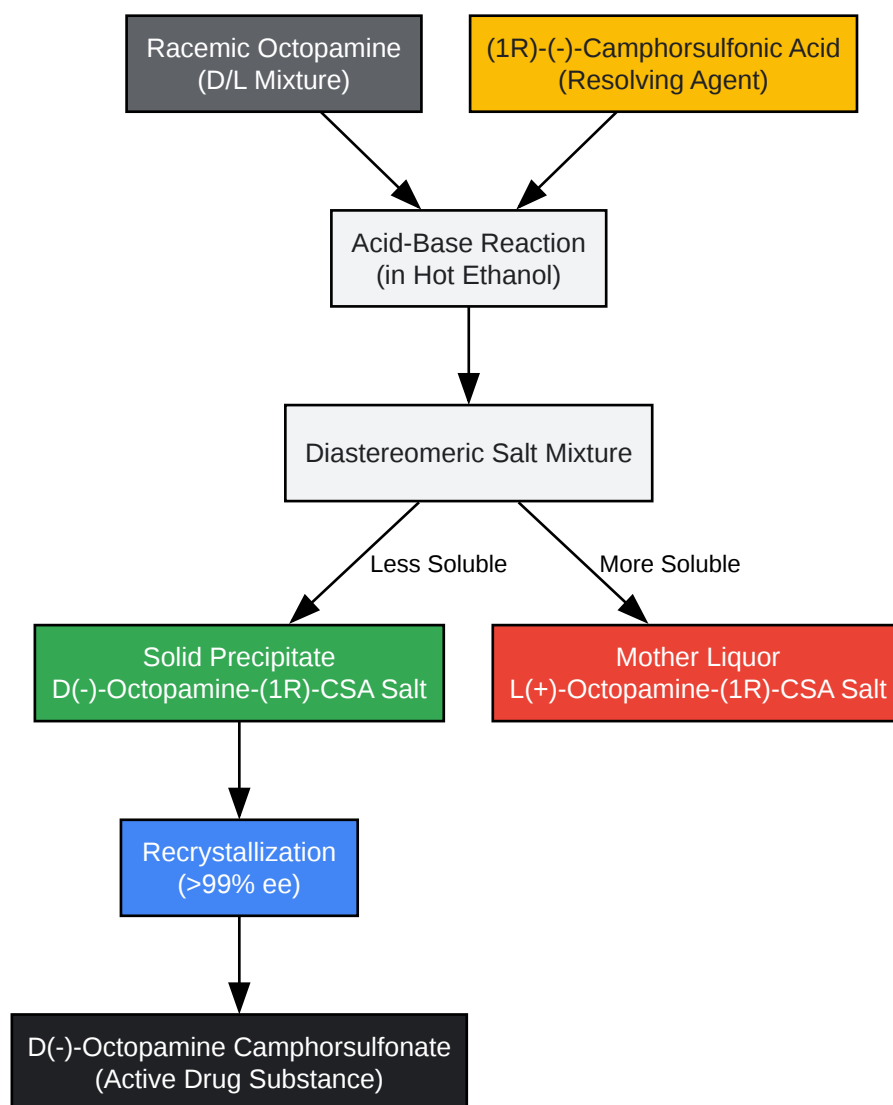
Rationale: To quantify the metabolic activity of D(-)-Octopamine camphorsulfonate on adipocytes.

- Cell Culture: Isolate rat epididymal adipocytes or use 3T3-L1 differentiated adipocytes.
- Incubation: Incubate cells in Krebs-Ringer buffer containing 2% BSA.

- Treatment: Add D(-)-Octopamine camphorsulfonate (Concentration range: to M).
 - Control: Norepinephrine (Positive control).
 - Antagonist: Co-incubate with Propranolol (non-selective -blocker) to verify mechanism.
- Measurement: After 90 minutes, measure glycerol release in the supernatant using a colorimetric enzymatic assay.
- Data Analysis: Plot dose-response curve; determine

Visualization of Chiral Resolution

The following diagram outlines the logic of using camphorsulfonic acid to isolate the active D(-) isomer.



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Caption: Process flow for the chiral resolution of D(-)-Octopamine using Camphorsulfonic acid.

Safety & Toxicology

- Sympathomimetic Side Effects: Hypertension, tachycardia, and arrhythmias are possible at high doses, though less severe than norepinephrine.
- MAO Interaction: D(-)-Octopamine is a substrate for Monoamine Oxidase (MAO). Co-administration with MAO inhibitors (MAOIs) can cause a "hypertensive crisis" due to the accumulation of octopamine and displacement of intracellular norepinephrine.

- Regulatory Status: Octopamine is on the WADA (World Anti-Doping Agency) Prohibited List (S6. Stimulants) for in-competition use.

References

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